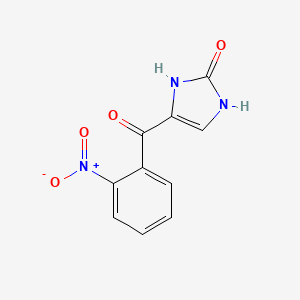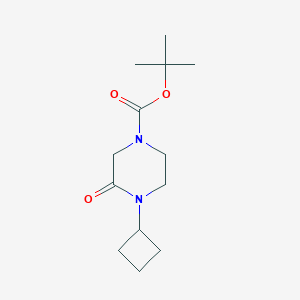
5-Iodo-3-methylthiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-3-methylthiophene-2-carbaldehyde is a thiophene derivative characterized by the presence of an iodine atom at the 5-position, a methyl group at the 3-position, and a formyl group at the 2-position of the thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse biological activities, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of this compound often begins with the halogenation of 3-methylthiophene. This involves the addition of iodine in the presence of a catalyst, such as iodine monochloride (ICl), under controlled temperature conditions.
Formylation: The iodinated thiophene undergoes formylation to introduce the formyl group at the 2-position. This can be achieved using reagents like formyl chloride or formic acid in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the aldehyde group to a corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: 5-Iodo-3-methylthiophene-2-carboxylic acid or its esters.
Reduction: 5-Iodo-3-methylthiophene-2-methanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
5-Iodo-3-methylthiophene-2-carbaldehyde is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 5-iodo-3-methylthiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.
類似化合物との比較
3-Methylthiophene: Lacks the iodine and formyl groups.
5-Iodothiophene: Lacks the methyl and formyl groups.
2-Formylthiophene: Lacks the iodine and methyl groups.
Uniqueness: 5-Iodo-3-methylthiophene-2-carbaldehyde is unique due to the combination of iodine, methyl, and formyl groups on the thiophene ring, which imparts distinct chemical and biological properties compared to its similar counterparts.
特性
分子式 |
C6H5IOS |
|---|---|
分子量 |
252.07 g/mol |
IUPAC名 |
5-iodo-3-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H5IOS/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3 |
InChIキー |
UTFHYWYDDMHEIL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1)I)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)
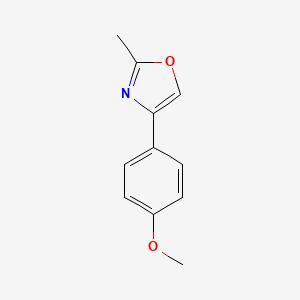
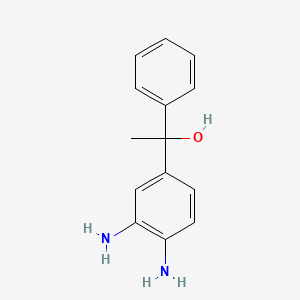
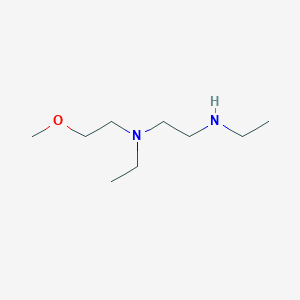
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

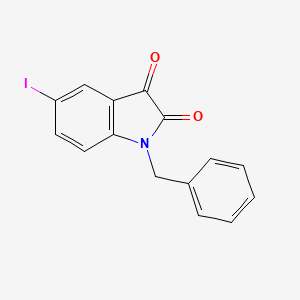

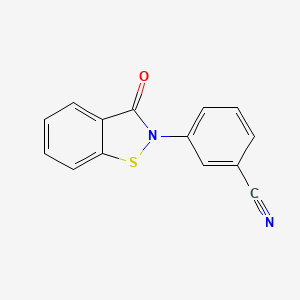
![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)
![5-[(4-Ethylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B15355736.png)
![4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
